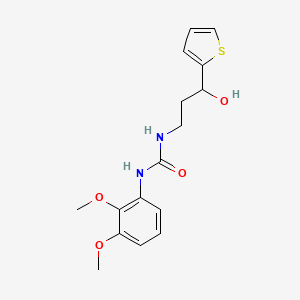

1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea, also known as THP-UR-144, is a synthetic cannabinoid that belongs to the UR-144 family. It was first synthesized in 2009 by Abbott Laboratories as a potential therapeutic agent for the treatment of pain, inflammation, and other medical conditions. Since then, THP-UR-144 has gained attention from the scientific community due to its unique chemical structure and potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Antiacetylcholinesterase Activity

Flexible urea derivatives, such as those synthesized in the study by Vidaluc et al. (1995), have shown potential as novel acetylcholinesterase inhibitors. This class of compounds, which includes variants with enhanced conformational flexibility, demonstrates that specific structural adjustments can yield substances with significant inhibitory activities. Such findings are crucial for developing treatments for conditions like Alzheimer's disease (Vidaluc et al., 1995).

Anticonvulsant Properties

Research by Thakur et al. (2017) on 4-substitutedphenyl-3-(4-(4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfonyl)urea/thiourea derivatives has indicated significant anticonvulsant activity. This study, which employed maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsant models, highlighted the potential of sulfonylurea series as safer alternatives for anticonvulsant applications (Thakur et al., 2017).

Corrosion Inhibition

Urea derivatives have also been investigated for their corrosion inhibition capabilities. Mistry et al. (2011) explored the efficiency of triazinyl urea derivatives in protecting mild steel against corrosion in acidic solutions. Their work suggests the utility of these compounds in developing protective coatings for industrial applications (Mistry et al., 2011).

Anti-HIV and Antibacterial Activities

Patel et al. (2007) synthesized 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives and evaluated their antibacterial and anti-HIV activities. The study demonstrated the potential of these compounds in treating infections and combating HIV, showcasing the versatility of urea derivatives in pharmaceutical research (Patel et al., 2007).

Metabolic Studies

An example of metabolic research involving urea derivatives is the work on 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent soluble epoxide hydrolase inhibitor. Wan et al. (2019) detailed the identification of TPPU metabolites, contributing to a better understanding of its safety and effectiveness in various disease models (Wan et al., 2019).

Eigenschaften

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-(3-hydroxy-3-thiophen-2-ylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-21-13-6-3-5-11(15(13)22-2)18-16(20)17-9-8-12(19)14-7-4-10-23-14/h3-7,10,12,19H,8-9H2,1-2H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXTVKFQXPRQGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NCCC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2747339.png)

![Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate](/img/structure/B2747349.png)

![N-[2-(3-Acetamidopiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2747352.png)

![Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2747355.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2747356.png)

![Benzyl 3H-spiro[indole-2,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B2747359.png)